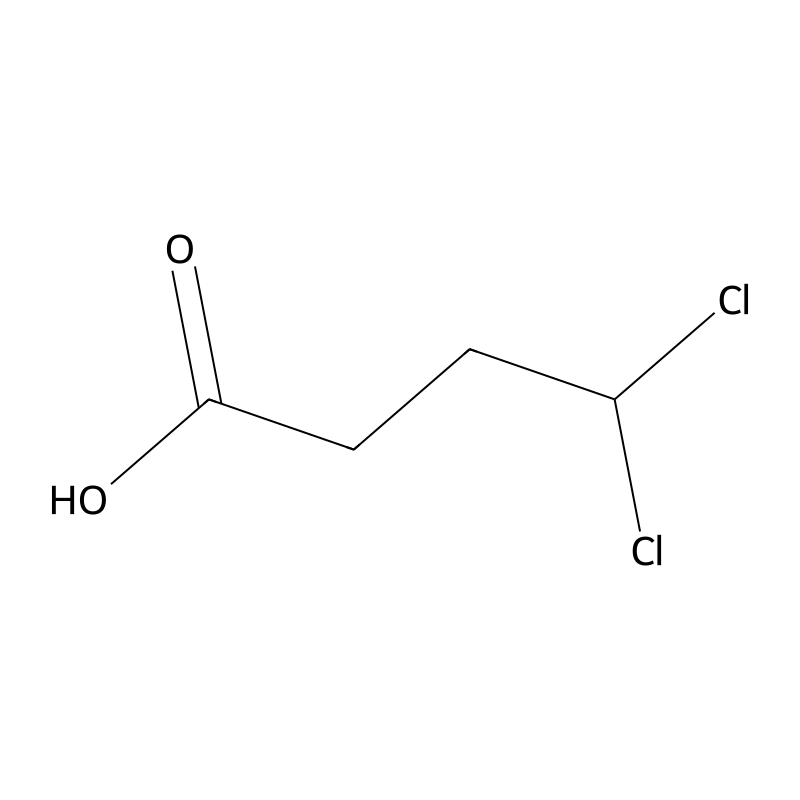4,4-dichlorobutanoic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
4,4-Dichlorobutanoic acid is an organic compound with the molecular formula . It features two chlorine atoms attached to the fourth carbon of a butanoic acid backbone, contributing to its unique properties. This compound is a colorless liquid or solid depending on temperature and exhibits moderate solubility in water. The presence of chlorine atoms increases its acidity compared to non-chlorinated butanoic acids, making it an interesting subject for chemical and biological studies .
- Esterification: Reacts with alcohols to form esters in the presence of an acid catalyst.
- Decarboxylation: Under certain conditions, it can lose carbon dioxide, leading to the formation of chlorinated hydrocarbons.
- Reduction: Can be reduced to form corresponding alcohols or aldehydes using reducing agents like lithium aluminum hydride.
These reactions highlight its potential utility in organic synthesis and industrial applications .
Several methods for synthesizing 4,4-dichlorobutanoic acid have been reported:
- Halogenation of Butanoic Acid: Direct chlorination of butanoic acid using chlorine gas under UV light can yield 4,4-dichlorobutanoic acid.
- Rearrangement Reactions: Starting from simpler chlorinated butanoic acids through rearrangement or substitution reactions can also produce this compound.
- Grignard Reaction: Utilizing Grignard reagents with chlorinated carbon sources can lead to the formation of 4,4-dichlorobutanoic acid through controlled synthesis pathways .
4,4-Dichlorobutanoic acid finds applications in various fields:
- Agriculture: Used as a pesticide due to its antimicrobial properties.
- Chemical Synthesis: Serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
- Research: Utilized in biochemical studies to explore enzyme interactions and metabolic pathways.
Its unique structure allows it to function effectively as a building block in organic chemistry .
Interaction studies involving 4,4-dichlorobutanoic acid focus on its behavior in biological systems and chemical environments. Research indicates that it may interact with specific enzymes and receptors due to its structural characteristics. These interactions can influence metabolic processes and potentially lead to therapeutic applications or toxicological concerns. Further research is needed to fully understand these interactions and their implications for health and safety .
Several compounds share structural similarities with 4,4-dichlorobutanoic acid. Here are a few notable examples:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| 2,2-Dichlorobutanoic Acid | C₄H₆Cl₂O₂ | Stronger acidity due to chlorine positioning; more stable |
| 3,3-Dichlorobutanoic Acid | C₄H₆Cl₂O₂ | Similar reactivity; different biological activity profile |
| 2,3-Dichlorobutanoic Acid | C₄H₆Cl₂O₂ | Exhibits different solubility characteristics; less studied |
Uniqueness of 4,4-Dichlorobutanoic Acid
The uniqueness of 4,4-dichlorobutanoic acid lies in its specific position of chlorine substitution which influences its acidity and reactivity compared to other dichlorobutanoic acids. This positional isomerism affects not only chemical behavior but also biological interactions, making it a distinct subject for further research .








